molecular formula C11H8Cl2N2O3 B1398590 Ethyl 5-(3,4-dichlorophenyl)-[1,2,4]oxadiazole-3-carboxylate CAS No. 163719-79-7

Ethyl 5-(3,4-dichlorophenyl)-[1,2,4]oxadiazole-3-carboxylate

Cat. No.: B1398590
CAS No.: 163719-79-7
M. Wt: 287.1 g/mol
InChI Key: AUWXXZIMZDSUNU-UHFFFAOYSA-N
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Description

Ethyl 5-(3,4-dichlorophenyl)-[1,2,4]oxadiazole-3-carboxylate is a 1,2,4-oxadiazole derivative characterized by a 3,4-dichlorophenyl substituent at the 5-position and an ethyl ester group at the 3-position of the oxadiazole ring. The 1,2,4-oxadiazole core is known for its stability and ability to participate in hydrogen bonding, making it a valuable scaffold in drug design. The 3,4-dichlorophenyl group introduces electron-withdrawing effects, which may enhance interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name

ethyl 5-(3,4-dichlorophenyl)-1,2,4-oxadiazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O3/c1-2-17-11(16)9-14-10(18-15-9)6-3-4-7(12)8(13)5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUWXXZIMZDSUNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=N1)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methodology Overview

  • Reactants: Aromatic aldehydes (e.g., 3,4-dichlorobenzaldehyde) and hypervalent iodine(III) reagents such as benziodoxolone derivatives.
  • Conditions: Ambient temperature, visible light irradiation (white light, sunlight, or specific LED wavelengths), and solvent systems like dichloromethane (DCM).
  • Catalysts: Notably, this approach often proceeds efficiently without any added catalysts, simplifying the process and reducing costs.

Reaction Conditions and Yields

Entry Catalyst Light Source Solvent Yield (%) Notes
1 Ru(bpy)₃Cl₂ White light DCM 65 Initial trial with transition metal catalyst
7 DCA (Organic) White light DCM 62 Organic photocatalyst, comparable to metal catalysts
10 None White light DCM 68 Catalyst-free, optimal yield

Note: The catalyst-free method achieved the highest yield (68%) under white light irradiation, indicating that the process can be efficiently performed without transition metals, which is advantageous for pharmaceutical applications.

Substrate Scope and Functional Group Compatibility

Research indicates that various substituted benzaldehydes are compatible with this methodology, including:

  • Electron-donating groups: Methyl, methoxy, tert-butyl groups, providing yields between 82–89%.
  • Electron-withdrawing groups: Fluorine, chlorine, bromine, with yields around 80–84%.
  • Steric effects: Ortho-substituted aldehydes exhibit decreased reactivity, with yields dropping to approximately 50–70%, highlighting steric hindrance's influence.

Data Summary of Substituted Benzaldehydes

Substrate Substitution Position Functional Group Yield (%) Remarks
Benzaldehyde Para None 68–89 High reactivity
3,4-Dichlorobenzaldehyde Meta Cl 80–84 Good yields, functional group tolerated
2,4,6-Trimethylbenzaldehyde Para Methyl 85 Hindered by steric effects
Thiophene-2-carboxaldehyde Heteroaromatic Thiophene 77 Heterocyclic substrate compatible

Alternative Reagents and Reaction Pathways

The use of hypervalent iodine(III) reagents such as benziodoxolone derivatives has been shown to facilitate the formation of the oxadiazole ring via radical pathways. These reagents are stable, commercially available, and suitable for large-scale synthesis.

Representative Reactions

  • Hypervalent iodine(III) reagents with various substituents can produce derivatives like Ethyl 5-(3,4-dichlorophenyl)-oxadiazole-3-carboxylate in yields exceeding 75%.
  • Heteroaromatic aldehydes and N-containing heterocycles also participate effectively, broadening the scope of this method.

Mechanistic Insights and Research Findings

Mechanistic studies suggest that the process involves:

  • Homolytic cleavage of hypervalent iodine(III) reagents under light irradiation, generating acyl radicals.
  • Hydrogen abstraction from aldehydes, forming carbonyl radicals.
  • Radical cyclization leading to the formation of the oxadiazole core.

This radical pathway is supported by experiments involving radical traps such as TEMPO, which significantly inhibit product formation, confirming the radical nature of the process.

Summary of Key Research Data

Reference Methodology Key Features Typical Yield (%) Advantages
Reflux cyclization with dehydration Uses hydrazones, transition metal catalysts 60–75 Traditional, less environmentally friendly
Visible-light photoredox catalysis with hypervalent iodine Catalyst-free, mild, high yields 68–89 Environmentally benign, broad scope

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3,4-dichlorophenyl)-[1,2,4]oxadiazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxadiazole derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis : The compound serves as an important intermediate for synthesizing more complex organic molecules. Its unique structure allows chemists to modify it into various derivatives that can be utilized in different chemical reactions.
  • Building Block for New Materials : It is used as a building block in the development of new materials with tailored properties for specific applications .

Biology

  • Antimicrobial Properties : Studies have indicated that Ethyl 5-(3,4-dichlorophenyl)-[1,2,4]oxadiazole-3-carboxylate exhibits potential antimicrobial activity. Research is ongoing to determine its effectiveness against various bacterial strains and fungi.
  • Anticancer Research : Preliminary investigations suggest that this compound may have anticancer properties. It is believed to interfere with cellular processes such as DNA replication and protein synthesis, making it a candidate for further exploration in cancer therapeutics.

Medicine

  • Pharmaceutical Development : The compound is being studied for its potential use in developing new pharmaceuticals that could offer improved efficacy and reduced side effects compared to existing drugs. Its mechanism of action involves the inhibition of specific enzymes or receptors related to disease pathways.

Industry

  • Agrochemical Applications : this compound is also explored for its potential use in agrochemicals. Its ability to act as a pesticide or herbicide could contribute to agricultural practices aimed at increasing crop yields while minimizing environmental impact.
  • Materials Science : The compound's unique properties make it suitable for applications in materials science, particularly in developing polymers and other materials with specific functional characteristics.

Mechanism of Action

The mechanism of action of Ethyl 5-(3,4-dichlorophenyl)-[1,2,4]oxadiazole-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares Ethyl 5-(3,4-dichlorophenyl)-[1,2,4]oxadiazole-3-carboxylate with structurally related 1,2,4-oxadiazole derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural and Substituent Differences

Compound Name Substituent at 5-Position Molecular Formula Molecular Weight (g/mol) Key Features
This compound 3,4-dichlorophenyl C₁₁H₈Cl₂N₂O₃ ~287.56 (calculated) Two electron-withdrawing Cl atoms enhance lipophilicity and electronic effects.
Ethyl 5-(4-chlorophenyl)-[1,2,4]oxadiazole-3-carboxylate 4-chlorophenyl C₁₁H₉ClN₂O₃ 252.66 Single Cl atom reduces steric hindrance compared to dichloro derivatives.
Ethyl 5-p-tolyl-[1,2,4]oxadiazole-3-carboxylate 4-methylphenyl (p-tolyl) C₁₂H₁₂N₂O₃ ~232.24 (calculated) Electron-donating methyl group may decrease reactivity.
Ethyl 5-(2-tert-butyloxycarbonylaminoethyl)-[1,2,4]oxadiazole-3-carboxylate 2-tert-Boc-aminoethyl C₁₃H₂₀N₄O₅ ~312.32 (calculated) Bulky Boc-protected amino group introduces steric and solubility challenges.

Biological Activity

Ethyl 5-(3,4-dichlorophenyl)-[1,2,4]oxadiazole-3-carboxylate is a member of the oxadiazole family, characterized by a five-membered ring containing two nitrogen atoms and an oxygen atom. This compound has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The synthesis of this compound typically involves the reaction of 3,4-dichlorobenzohydrazide with ethyl chloroformate in the presence of a base like triethylamine under reflux conditions. This method allows for the formation of the desired oxadiazole derivative with high purity and yield.

Chemical Formula: C₁₁H₈Cl₂N₂O₃
Molecular Weight: 287.1 g/mol
CAS Number: 163719-79-7

Anticancer Properties

Recent studies have explored the anticancer potential of various oxadiazole derivatives, including this compound. Research indicates that compounds in this class can inhibit cancer cell proliferation through multiple mechanisms:

  • Mechanism of Action: The compound is believed to interfere with cellular processes such as DNA replication and protein synthesis by inhibiting specific enzymes or receptors .
  • In Vitro Studies: In studies involving various cancer cell lines (e.g., HEPG2, MCF7), derivatives have shown significant cytotoxic effects with IC₅₀ values comparable to established chemotherapeutics like doxorubicin. For instance, one study reported IC₅₀ values as low as 0.67 µM against prostate cancer cells (PC-3) and 0.80 µM against colon cancer cells (HCT-116) .

Antimicrobial Activity

In addition to anticancer properties, this compound has been investigated for its antimicrobial effects:

  • Broad-Spectrum Activity: Preliminary studies suggest that this compound exhibits activity against a range of bacterial and fungal pathogens. The exact mechanisms are still under investigation but may involve disruption of microbial cell membranes or interference with metabolic pathways .

Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC₅₀ Value (µM)Reference
AnticancerHEPG21.18 ± 0.14
AnticancerMCF70.80
AnticancerPC-30.67
AntimicrobialVarious BacteriaTBD

Case Studies and Research Findings

Several case studies have highlighted the potential applications of this compound in drug development:

  • Study on Cancer Cell Lines: A comprehensive evaluation demonstrated that derivatives showed significant inhibition against multiple cancer cell lines with varying degrees of sensitivity. Notably, compounds derived from oxadiazoles were effective in inducing apoptosis in resistant cancer types .
  • Antimicrobial Efficacy: In vitro tests indicated that certain oxadiazole derivatives possess broad-spectrum antimicrobial activity. The compounds were tested against both Gram-positive and Gram-negative bacteria, showing promising results that warrant further exploration .

Q & A

Q. What are the established synthetic routes for Ethyl 5-(3,4-dichlorophenyl)-[1,2,4]oxadiazole-3-carboxylate?

The synthesis of this compound typically involves cyclocondensation reactions. A validated approach includes reacting acylhydrazides with ethyl carbethoxyformimidate under reflux in ethanol, analogous to methods used for related 1,2,4-triazole-3-carboxylates . Key steps include:

  • Step 1 : Preparation of the hydrazide precursor from 3,4-dichlorobenzoyl chloride.
  • Step 2 : Cyclization with ethyl carbethoxyformimidate at 80–100°C for 8–12 hours.
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane).
    Yields can vary (40–70%) depending on substituent electronic effects. Monitoring by TLC and NMR is critical to confirm intermediate formation.

Q. How is this compound characterized using spectroscopic and crystallographic methods?

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks based on substituent-induced deshielding (e.g., dichlorophenyl protons resonate at δ 7.4–7.8 ppm; oxadiazole carbons at δ 160–170 ppm).
    • IR : Confirm carbonyl stretching (C=O at ~1700 cm⁻¹) and oxadiazole ring vibrations (C=N at ~1600 cm⁻¹).
  • X-ray crystallography : Use SHELX software for structure refinement. For example, SHELXL can resolve bond lengths and angles, with typical oxadiazole C–N distances of 1.30–1.34 Å . Data collection requires single crystals grown via slow evaporation (e.g., in ethanol/dichloromethane).

Advanced Research Questions

Q. How can reaction yields be optimized when synthesizing derivatives under varying conditions?

Methodological strategies :

  • Design of Experiments (DOE) : Vary temperature, solvent polarity (e.g., DMF vs. ethanol), and stoichiometry to identify optimal conditions. For example, polar aprotic solvents may enhance cyclization rates but risk side reactions.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes at 120°C) while maintaining yields, as demonstrated for analogous triazole systems .
  • Catalysis : Screen Lewis acids (e.g., ZnCl₂) to stabilize intermediates.

Q. How to resolve contradictions between spectroscopic data and crystallographic results?

Case example : If NMR suggests planar geometry but X-ray shows puckered oxadiazole rings:

  • Cross-validation : Use DFT calculations (e.g., Gaussian 16) to compare theoretical and experimental structures.
  • Dynamic effects : Analyze temperature-dependent NMR to detect conformational flexibility.
  • High-resolution data : Collect synchrotron X-ray data (λ = 0.7 Å) to refine electron density maps, leveraging SHELXD for phase resolution .

Q. What experimental designs are suitable for studying the compound’s reactivity in nucleophilic/electrophilic reactions?

Approaches :

  • Kinetic studies : Monitor reactions with nucleophiles (e.g., amines) via UV-Vis or LC-MS to determine rate constants.
  • Electrophilic substitution : React with iodonium salts at the oxadiazole 5-position, tracking regioselectivity via ¹H NMR .
  • Computational modeling : Use DFT (B3LYP/6-31G*) to predict reactive sites via Fukui indices or electrostatic potential maps.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-(3,4-dichlorophenyl)-[1,2,4]oxadiazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-(3,4-dichlorophenyl)-[1,2,4]oxadiazole-3-carboxylate

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